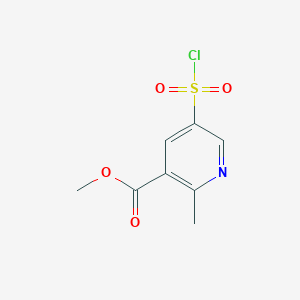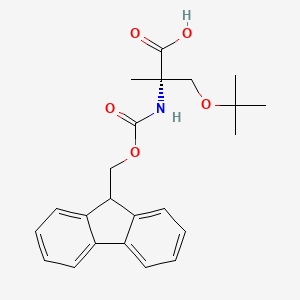
Methyl 5-(chlorosulfonyl)-2-methylpyridine-3-carboxylate
Übersicht
Beschreibung
Methyl 5-(chlorosulfonyl)-2-methylpyridine-3-carboxylate (MPC) is an organic compound belonging to the family of sulfonamides. It is a versatile organic compound that has been used for many years in organic synthesis and in the research and development of various pharmaceuticals. MPC is a valuable reagent for the synthesis of a wide range of organic compounds, including azo dyes, sulfonamides, and a variety of other compounds.
Wissenschaftliche Forschungsanwendungen
DNA Modification and Epigenetics
Research has highlighted the critical role of DNA methylation and demethylation in regulating gene expression, with specific inhibitors being investigated for their therapeutic potential. For example, DNA methyltransferase inhibitors have shown promise in reactivating suppressor gene expression and exerting antitumor effects in various models, pointing towards the potential for chemical compounds to modify genetic expression beneficially (Goffin & Eisenhauer, 2002). This underscores the importance of chemical agents in modulating biological pathways at the genetic level.
Antimicrobial and Anti-biofilm Agents
The antimicrobial and anti-biofilm properties of natural compounds, such as carvacrol, have been extensively reviewed, revealing their potential against a wide range of bacteria and fungi. This research supports the exploration of chemical compounds for developing new antimicrobial agents (Marchese et al., 2018). Such insights may suggest avenues for utilizing compounds like Methyl 5-(chlorosulfonyl)-2-methylpyridine-3-carboxylate in antimicrobial applications.
Role in Cancer Treatment and Research
Chemistry advancements in fluorinated pyrimidines highlight the ongoing research to optimize cancer treatments through precise drug development. The review discusses methods for synthesizing these compounds, including radioactive and stable isotopes, to study metabolism and biodistribution, providing insights into how chemical compounds are integral to advancing cancer therapy (Gmeiner, 2020). This suggests potential research applications for complex chemical compounds in developing targeted therapies.
Eigenschaften
IUPAC Name |
methyl 5-chlorosulfonyl-2-methylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO4S/c1-5-7(8(11)14-2)3-6(4-10-5)15(9,12)13/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJYGVWETWPCSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)S(=O)(=O)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[(4-Bromo-3,3-dimethylbutoxy)methyl]benzene](/img/structure/B1448949.png)
![1-Benzyl-4-hydroxy-5,6-dihydro-1H-pyrrolo[3,2-c]pyridine-6-carboxylic acid](/img/structure/B1448950.png)


![9-amino-2H,3H,5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-one hydrochloride](/img/structure/B1448955.png)



